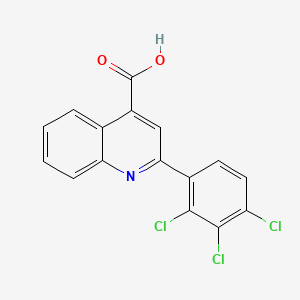

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

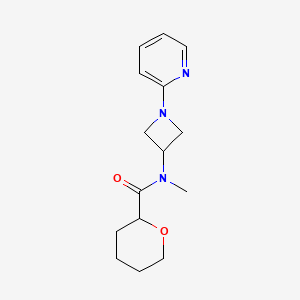

“2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid” is a chemical compound with the CAS Number: 329265-48-7 . It has a molecular weight of 352.6 . The IUPAC name for this compound is 2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of arylmethyl azides as precursors . These undergo an acid-promoted rearrangement to give an N-aryl iminium ion. Following the addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation, the quinoline products are obtained .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H8Cl3NO2/c17-11-6-5-9 (14 (18)15 (11)19)13-7-10 (16 (21)22)8-3-1-2-4-12 (8)20-13/h1-7H, (H,21,22) . This indicates the presence of three chlorine atoms, one nitrogen atom, two oxygen atoms, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis

This compound is a gray powder . to 97% . It should be stored at room temperature .Applications De Recherche Scientifique

Antibacterial Activity

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid has been investigated for its antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. The compound’s structure and functional groups play a crucial role in determining its effectiveness against specific pathogens .

Anti-Inflammatory Properties

Due to its unique chemical structure, this compound has drawn interest in anti-inflammatory research. Scientists have examined its ability to modulate inflammatory pathways and potentially mitigate inflammatory responses in various disease contexts. Understanding its mechanism of action could lead to novel therapeutic strategies .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-11-6-5-9(14(18)15(11)19)13-7-10(16(21)22)8-3-1-2-4-12(8)20-13/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHFBZAOYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)

amino]but-2-enoic acid](/img/structure/B2471366.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)

![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)

methanone](/img/structure/B2471387.png)